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Compound of Interest

Compound Name: 1-(3-Cyclohexylpropyl)piperazine

CAS No.: 800372-97-8

Cat. No.: B1349808

Get Quote

Executive Summary & Strategic Utility
1-(3-Cyclohexylpropyl)piperazine (CPP) represents a "privileged structure" in medicinal

chemistry—a molecular framework capable of providing high-affinity ligands for diverse

biological targets. Unlike simple N-alkyl piperazines, the 3-cyclohexylpropyl moiety confers a

specific lipophilic profile (

) and a critical spatial distance (3-carbon linker) often required to access deep hydrophobic
pockets in G-Protein Coupled Receptors (GPCRs), Sigma-1 receptors (

R), and monoamine transporters.

For the combinatorial chemist, CPP serves as a robust secondary amine monomer. Its

unhindered nitrogen (

) allows for rapid diversification via amidation, reductive amination, and sulfonylation, while the
cyclohexylpropyl tail (
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) acts as a pre-installed "anchor" that improves membrane permeability and blood-brain barrier
(BBB) penetration.

Key Physicochemical Profile
Property Value Relevance

CAS Number 800372-97-8 Unique Identifier

Formula Monomer Input

MW 210.36 g/mol
Fragment-based design

compliant

cLogP ~3.1
High membrane permeability;

BBB penetrant

pKa (calc) ~9.8 (2° amine)
Highly reactive nucleophile at

physiological pH

Boiling Point ~104-110°C (0.5mm)
Stable under standard reflux

conditions

Biological Context: The "Linker" Significance
The 3-carbon propyl chain connecting the piperazine head to the cyclohexyl tail is not arbitrary.

In structure-activity relationship (SAR) studies—particularly for Sigma-1 receptor antagonists

(neuropathic pain targets) and Histamine H3 antagonists—this distance is often optimal for

bridging the primary orthosteric binding site (ionic interaction with Asp/Glu residues) and a

secondary hydrophobic pocket.

Target Class Relevance:

Sigma-1 Receptors: The cyclohexyl group mimics the hydrophobic bulk of pentazocine-like

ligands.

Antifungals: Structural homology to fenpropimorph derivatives (sterol biosynthesis inhibitors).

Neuroleptics: The piperazine core is a bioisostere for piperidine-based antipsychotics.

Application Protocols
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Protocol A: Parallel Amide Library Synthesis (Solution Phase)
Objective: Rapid generation of an amide-linked library targeting GPCRs. Strategy: Use of

polymer-supported scavengers to avoid aqueous workup and chromatography.

Reagents:

Scaffold: 1-(3-Cyclohexylpropyl)piperazine (0.2 M in DCM).

Acylating Agents: Diverse Acid Chlorides (

) or Carboxylic Acids (activated with HATU).

Base: Diisopropylethylamine (DIPEA).

Scavenger Resin: PS-Trisamine or PS-Isocyanate (for removing excess

electrophiles/nucleophiles).

Step-by-Step Methodology:

Preparation: Dissolve CPP (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous Dichloromethane

(DCM). Distribute 500 µL aliquots into a 96-well reaction block.

Coupling: Add Acid Chlorides (1.1 equiv) to each well. Seal and shake at room temperature

(RT) for 12 hours.

Note: If using Carboxylic Acids, pre-activate with HATU (1.1 equiv) and DIPEA (2.0 equiv)

in DMF for 15 mins before adding CPP.

Scavenging (Crucial Step):

Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride) to quench unreacted

electrophiles.

Add PS-Isocyanate resin (2.0 equiv) to scavenge any unreacted CPP starting material.

Shake for 6 hours.
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Isolation: Filter the reaction mixture into a pre-weighed collection plate. Wash resin with DCM

(2 x 200 µL).

Finishing: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

QC: Verify purity via LC-MS (ELSD/UV). Expect >90% purity without column

chromatography.

Protocol B: Reductive Amination (Accessing Tertiary Amines)
Objective: Synthesis of N-alkylated derivatives (e.g., benzyl analogs) to modulate basicity and

metabolic stability.

Reagents:

Aldehydes (Diverse aromatic/aliphatic).[1]

Reducing Agent: Sodium Triacetoxyborohydride (STAB).[2]

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Catalyst: Acetic Acid (AcOH).[1]

Step-by-Step Methodology:

Imine Formation: In a vial, mix CPP (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE.

Expert Insight: If the aldehyde is sterically hindered, add catalytic AcOH (1-2 drops) and

stir for 1 hour before adding the reducing agent. This ensures complete imine formation.

Reduction: Add STAB (1.5 equiv) in one portion. The reaction is generally mildly exothermic.

Reaction Time: Stir at RT for 16 hours under Nitrogen.

Quench: Add saturated aqueous

(caution: gas evolution).
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Extraction: Extract organic layer with DCM. Phase separation cartridges (e.g., Biotage

ISOLUTE) are recommended for high-throughput formats to avoid emulsion formation typical

of lipophilic amines.

Salt Formation: To stabilize the oily product, treat the organic phase with 2M HCl in Diethyl

Ether to precipitate the dihydrochloride salt.

Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate synthetic

pathway based on the desired pharmacological outcome.
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Caption: Decision matrix for diversifying the CPP scaffold. Pathway selection dictates the final

physicochemical properties (pKa, rigidity) of the library.
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Scientific Validation & Troubleshooting
Solubility Issues: The cyclohexylpropyl tail renders the molecule significantly lipophilic.

Issue: Precipitation of the HCl salt during reaction.

Fix: Use DCM/DMF mixtures (9:1). Avoid pure methanol as it may inhibit certain acylations.

Purification Logic (Self-Validating Protocol): Protocol A utilizes a "catch-and-release" or

"scavenge" methodology. The validation lies in the stoichiometry:

Excess electrophile ensures all CPP is consumed.

Amine-functionalized resin (Trisamine) removes the excess electrophile.

If the final purity is <90%, it indicates either wet solvents (hydrolysis of acid chloride) or

insufficient resin capacity.

Safety Note: Piperazine derivatives are potential sensitizers. The lipophilic tail of CPP

enhances skin absorption. Handle all solid and liquid forms in a fume hood with nitrile gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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